molecular formula C12H13F3N2O3 B2529020 ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate CAS No. 883006-93-7

ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate

Cat. No.: B2529020
CAS No.: 883006-93-7
M. Wt: 290.242
InChI Key: JSJMGCAGRJSETE-PXNMLYILSA-N
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Description

Ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate is a hydrazone derivative featuring a propanoate ester backbone with a (2Z)-configured hydrazinylidene group linked to a 4-(trifluoromethoxy)phenyl substituent. This compound belongs to a class of hydrazone-based esters studied for applications in agrochemicals, pharmaceuticals, and materials science due to their structural versatility and reactivity .

Properties

IUPAC Name

ethyl (2Z)-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-3-19-11(18)8(2)16-17-9-4-6-10(7-5-9)20-12(13,14)15/h4-7,17H,3H2,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJMGCAGRJSETE-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC(F)(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation via Acid-Catalyzed Condensation

The most direct route involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl pyruvate in the presence of an acid catalyst. This method mirrors procedures used for synthesizing ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate and coumarin-derived hydrazones.

Procedure :

  • Dissolve 4-(trifluoromethoxy)phenylhydrazine (1.0 equiv) and ethyl pyruvate (1.2 equiv) in glacial acetic acid (5 mL/mmol).
  • Reflux the mixture at 110–120°C for 6–8 hours under nitrogen.
  • Cool the reaction to room temperature and pour into ice-cold water (50 mL).
  • Extract the product with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the Z isomer.

Key Observations :

  • Acid Selection : Acetic acid promotes both solubility and catalysis, minimizing side reactions such as ester hydrolysis.
  • Stereoselectivity : The Z isomer predominates (>90%) due to intramolecular hydrogen bonding between the hydrazine NH and ester carbonyl, stabilizing the transition state.
  • Yield : 65–75% after purification, consistent with analogous hydrazone syntheses.

Alternative Pathway: In Situ Hydrazine Generation

For cases where 4-(trifluoromethoxy)phenylhydrazine is unavailable, a diazotization-reduction sequence can generate the hydrazine intermediate:

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

  • Dissolve 4-(trifluoromethoxy)aniline (1.0 equiv) in concentrated HCl (3 mL/mmol) at 0–5°C.
  • Add NaNO₂ (1.1 equiv) in water dropwise, maintaining temperature <5°C.
  • Stir for 30 minutes to form the diazonium salt.

Step 2: Reduction to Phenylhydrazine

  • Transfer the diazonium solution to a suspension of SnCl₂·2H₂O (2.5 equiv) in HCl (6 M).
  • Stir at 0°C for 2 hours, then warm to room temperature.
  • Neutralize with NaOH (10%) and extract with diethyl ether.

Step 3: Condensation with Ethyl Pyruvate
Proceed as in Section 2.1.

Challenges :

  • Lower overall yield (40–50%) due to inefficiencies in diazotization and reduction.
  • Requires careful handling of unstable diazonium intermediates.

Mechanistic Insights

The acid-catalyzed condensation proceeds via a nucleophilic attack mechanism:

  • Protonation of Carbonyl : Ethyl pyruvate’s ketone group is protonated, enhancing electrophilicity.
  • Nucleophilic Attack : The hydrazine’s terminal NH₂ attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration : Loss of water generates the imine (hydrazone) bond.
  • Tautomerization : The Z isomer is stabilized by conjugation and hydrogen bonding.

Comparative Analysis of Methods

Parameter Direct Condensation In Situ Hydrazine
Yield 65–75% 40–50%
Purity >95% 80–85%
Steps 1 3
Operational Simplicity High Moderate
Cost Moderate Low

Chemical Reactions Analysis

Ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. The hydrazinylidene moiety may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, backbone structure, and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Functional Group Variations Molecular Weight (g/mol) Reported Applications
Ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate -OCF₃ Propanoate ester + hydrazone 318.25* Agrochemical intermediates
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate -OCH₃ Acetate ester + chloro substituent 296.72 Crystallography studies
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]acetate -F Acetate ester + chloro substituent 284.70 Research chemical
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) -OCF₃ + thiazole-piperazine Complex heterocyclic system 564.20 Potential pesticidal activity
Quizalofop ethyl ester Phenoxy-quinoxaline Propanoate ester + quinoxaline 372.79 Herbicide

*Calculated based on formula C₁₃H₁₃F₃N₂O₃.

Key Findings:

Electronic Effects :

  • The trifluoromethoxy group enhances electron-withdrawing properties compared to methoxy (-OCH₃) or fluoro (-F) substituents. This increases resistance to hydrolysis and oxidative degradation, making the compound more stable under environmental conditions .
  • Chloro-substituted analogs (e.g., ) exhibit higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing Cl atom, but lower lipophilicity than the trifluoromethoxy derivative.

Biological Activity: Compounds with trifluoromethoxy groups (e.g., 10h in ) show enhanced binding to biological targets, such as acetylcholinesterase in pests, compared to non-halogenated analogs. Simpler hydrazone esters (e.g., ) are often intermediates in synthesizing more complex agrochemicals like pyraflufen-ethyl .

Crystallographic Behavior: The crystal structure of a bromophenyl hydrazone analog () reveals that bulky substituents like -Br or -OCF₃ induce dihedral angles >45° between aromatic rings, reducing π-π stacking and improving solubility in non-polar solvents .

Synthetic Yields :

  • Trifluoromethoxy-containing compounds (e.g., 10h ) are synthesized in high yields (~88%), comparable to methoxy analogs (~87%), indicating minimal steric hindrance from the -OCF₃ group during condensation reactions .

Table 2: Physicochemical Properties

Property This compound Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate Quizalofop ethyl ester
Melting Point (°C) Not reported 120–122 75–77
LogP (Predicted) 3.1 2.8 4.2
Solubility in H₂O Low (<0.1 mg/mL) Insoluble Insoluble

Biological Activity

Ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by:

  • Trifluoromethoxy group : Enhances chemical stability and reactivity.
  • Hydrazinylidene moiety : Contributes to its biological activity.
  • Ethyl ester group : Plays a role in solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethoxy)phenylhydrazine under reflux conditions. The process can be optimized for yield and purity through adjustments in temperature, pressure, and concentration .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to interact with biological molecules, potentially modulating enzyme and receptor activities. The hydrazinylidene moiety may also influence its reactivity and binding affinity .

Antimicrobial Properties

Recent studies have indicated that derivatives of hydrazine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. Studies have screened related compounds for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds demonstrated moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE, indicating that this compound may possess similar inhibitory effects .

Anticancer Activity

The compound's anticancer potential is also under investigation. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest. Further research is needed to elucidate these mechanisms fully.

Case Studies

Case Study 1: Antimycobacterial Activity
A series of hydrazine derivatives were evaluated for their antimycobacterial activity against drug-susceptible strains of Mycobacterium tuberculosis. Compounds similar to this compound exhibited promising results, with several derivatives showing lower Minimum Inhibitory Concentrations (MICs) compared to standard treatments .

Case Study 2: Cholinesterase Inhibition
In a comparative study, several hydrazine derivatives were tested against AChE and BuChE. Notably, some compounds demonstrated lower IC50 values than the established drug rivastigmine, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 Values (µM)
This compoundHydrazinylideneAntimicrobial, Enzyme InhibitionTBD
Ethyl (2Z)-[1-(4-fluorobenzyl)-...HydrazinylideneAnticancerTBD
4-(Trifluoromethoxy)phenylacetyleneTrifluoromethoxy derivativeModerate AntimicrobialTBD

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